

A Head-to-Head Comparison: 4-[(2R)-2-aminopropyl]phenol and Amphetamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of **4-[(2R)-2-aminopropyl]phenol**, also known as p-hydroxyamphetamine (p-OHA), and its parent compound, amphetamine. Both are sympathomimetic amines that exert significant effects on the central nervous system. This analysis delves into their chemical properties, mechanisms of action, and pharmacological effects, supported by experimental data to inform research and drug development efforts.

Chemical and Physical Properties

While sharing a core phenethylamine structure, the addition of a hydroxyl group to the para position of the phenyl ring in **4-[(2R)-2-aminopropyl]phenol** significantly alters its physicochemical properties compared to amphetamine.



Property	4-[(2R)-2- aminopropyl]phenol	Amphetamine
Chemical Formula	C ₉ H ₁₃ NO	C ₉ H ₁₃ N
Molar Mass	151.21 g/mol	135.21 g/mol
Structure	A substituted phenethylamine with a hydroxyl group at the para-position of the phenyl ring.	A potent central nervous system stimulant of the phenethylamine class.
Synonyms	p-hydroxyamphetamine (p- OHA), Norpholedrine, Oxyamphetamine	alpha-methylphenethylamine, Benzedrine (racemic), Dexedrine (dextroamphetamine)

Mechanism of Action: A Tale of Two Amines

Both compounds act as indirect-acting sympathomimetics, primarily by increasing the synaptic concentrations of catecholamine neurotransmitters, namely dopamine (DA) and norepinephrine (NE). However, their potencies and specific interactions with key protein targets differ.

Monoamine Transporters: The Primary Targets

Amphetamine is a well-established substrate and inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It is taken up into the presynaptic neuron by these transporters and subsequently triggers the reverse transport (efflux) of dopamine and norepinephrine from the neuron into the synaptic cleft.[1][2]

4-[(2R)-2-aminopropyl]phenol also interacts with these transporters to inhibit the reuptake and promote the release of norepinephrine and, to a lesser extent, dopamine.[3][4] However, comparative studies indicate that amphetamine is a more potent inhibitor of norepinephrine uptake than its hydroxylated metabolite.

Experimental Data: Inhibition of Norepinephrine Uptake





The following data is derived from a study by Wenger and Rutledge (1974), which investigated the effects of amphetamine and its metabolites on the uptake of ³H-norepinephrine in rat cerebral cortex slices.

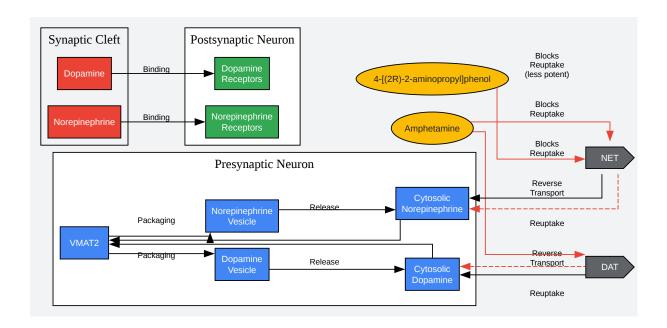
Compound	IC₅₀ for NE Uptake Inhibition (μM)
d-Amphetamine	0.28
4-Hydroxyamphetamine (p-OHA)	2.5

Experimental Protocol: Norepinephrine Uptake Assay in Rat Cerebral Cortex Slices

This protocol is based on the methodology described by Wenger and Rutledge (1974).

- Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats were dissected and sliced to a thickness of 0.4 mm.
- Incubation: Slices were pre-incubated in Krebs-Ringer phosphate buffer at 37°C for 15 minutes.
- Drug Treatment: Various concentrations of d-amphetamine or 4-hydroxyamphetamine were added to the incubation medium.
- Radiolabeling: ³H-norepinephrine (specific activity 5-10 Ci/mmol) was added to a final concentration of 0.1 μM, and the incubation continued for 10 minutes.
- Wash: The slices were rapidly washed with ice-cold buffer to terminate the uptake process.
- Analysis: The amount of ³H-norepinephrine taken up by the slices was determined by liquid scintillation counting. IC₅₀ values were calculated from the concentration-response curves.





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Mechanism of Action at Monoamine Transporters

Trace Amine-Associated Receptor 1 (TAAR1)

Both amphetamine and **4-[(2R)-2-aminopropyl]phenol** are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[4][5][6] Activation of TAAR1 can lead to a reduction in the firing rate of dopamine neurons and can also influence the function of monoamine transporters.

Experimental Data: TAAR1 Agonist Potency

Data from Reese et al. (2007) demonstrates the agonist activity of both compounds at rat TAAR1 expressed in HEK-293 cells.

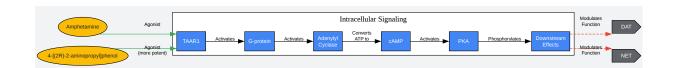


Compound	EC50 at rat TAAR1 (μM)
S-(+)-Amphetamine	0.46
S-(+)-p-Hydroxyamphetamine	0.18

Experimental Protocol: TAAR1 Functional Assay

This protocol is based on the methodology described by Reese et al. (2007).

- Cell Culture: Human Embryonic Kidney (HEK-293) cells were stably transfected with the rat TAAR1 gene.
- cAMP Measurement: Cells were incubated with various concentrations of the test compounds (S-(+)-amphetamine or S-(+)-p-hydroxyamphetamine).
- Analysis: The intracellular accumulation of cyclic AMP (cAMP) was measured using a competitive binding assay. EC₅₀ values were determined from the concentration-response curves.



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TAAR1 Signaling Pathway

Pharmacological Effects: In Vivo Comparison

The differences in their mechanisms of action translate to distinct in vivo pharmacological profiles, particularly concerning their effects on locomotor activity.

Locomotor Activity



Amphetamine is well-known for its dose-dependent stimulation of locomotor activity in rodents. [7] This effect is primarily attributed to the enhanced dopaminergic neurotransmission in the nucleus accumbens.

Studies on **4-[(2R)-2-aminopropyl]phenol** have shown that it also increases locomotor activity when administered directly into the brain (intracerebroventricularly) in mice. This effect is also mediated by the dopaminergic system. However, direct comparative studies on locomotor activity following systemic administration are needed for a complete picture.

Experimental Data: Locomotor Activity in Mice

The following data is a qualitative summary from studies by Onogi et al. (2009) for p-hydroxyamphetamine and various sources for amphetamine.

Compound	Dose	Route of Administration	Effect on Locomotor Activity
Amphetamine	1-5 mg/kg	Intraperitoneal (i.p.)	Significant, dose- dependent increase
p- Hydroxyamphetamine	10-100 nmol	Intracerebroventricular (i.c.v.)	Significant, dose- dependent increase

Experimental Protocol: Locomotor Activity Assessment in Mice

This protocol is a generalized procedure based on common practices in behavioral pharmacology.

- Animals: Male mice (e.g., C57BL/6 strain) are individually housed and habituated to the testing room.
- Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.
- Procedure: Mice are placed in the open-field arena for a habituation period (e.g., 30-60 minutes). Following habituation, they are administered either vehicle, amphetamine (i.p.), or p-hydroxyamphetamine (i.c.v.).



- Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) post-injection.
- Analysis: Data is analyzed using ANOVA to compare the effects of different doses of the compounds to the vehicle control group.

Experimental Workflow for Locomotor Activity

Summary and Conclusion

This comparative guide highlights the key differences and similarities between 4-[(2R)-2-aminopropyl]phenol and amphetamine. The presence of a hydroxyl group in 4-[(2R)-2-aminopropyl]phenol reduces its potency as a norepinephrine reuptake inhibitor compared to amphetamine. Conversely, it exhibits a higher potency as an agonist at the TAAR1 receptor.

These molecular distinctions likely underlie differences in their overall pharmacological profiles. While both compounds stimulate locomotor activity through dopaminergic mechanisms, the route of administration and relative potencies for different targets suggest that their in vivo effects may not be identical.

For researchers and drug development professionals, these findings underscore the importance of considering metabolic transformations and the nuanced interactions with multiple targets when designing and evaluating novel psychostimulant compounds. Further head-to-head studies, particularly those examining dopamine release potency and in vivo behavioral effects following systemic administration, are warranted to fully elucidate the comparative pharmacology of these two molecules.

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